molecular formula C14H19NO3 B14338858 2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione CAS No. 105981-42-8

2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B14338858
CAS No.: 105981-42-8
M. Wt: 249.30 g/mol
InChI Key: SDUYQCARUCLKLE-UHFFFAOYSA-N
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Description

2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: is a complex organic compound that features an oxirane ring and a hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as flash-within-flash Joule heating (FWF), which allows for the rapid and efficient synthesis of high-quality materials . This method significantly reduces energy consumption and the production of harmful byproducts, making it a more sustainable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Reduced Derivatives: Various reduced forms depending on the reducing agent used.

    Substituted Compounds: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxirane ring and a hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

105981-42-8

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-[2-(oxiran-2-yl)ethyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C14H19NO3/c16-13-11-8-1-2-9(4-3-8)12(11)14(17)15(13)6-5-10-7-18-10/h8-12H,1-7H2

InChI Key

SDUYQCARUCLKLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2C(=O)N(C3=O)CCC4CO4

Origin of Product

United States

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